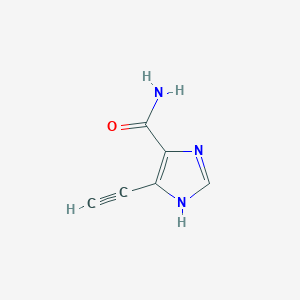

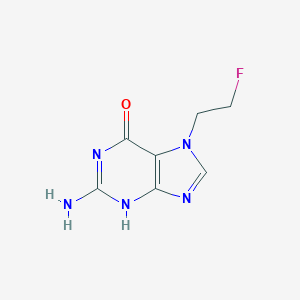

5-Ethynyl-1H-imidazole-4-carboxamide

Description

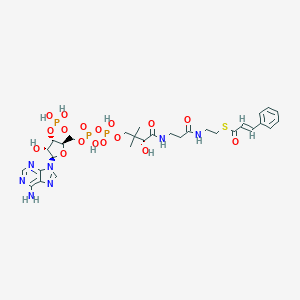

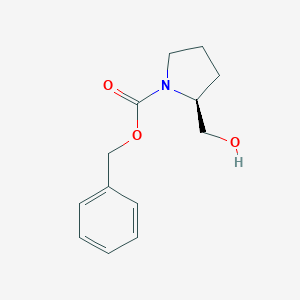

5-Ethynyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C11H13N3O5 . It is also known by other names such as 5-Ethinyl-1-(D-ribofuranosyl)-1H-imidazol-4-carboxamid .

Synthesis Analysis

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide has been studied in the context of its potential as an anti-dengue virus compound . The synthesis involved the preparation of two types of prodrugs of 1, revealing that the S-acyl-2-thioethyl (SATE) prodrug had stronger anti-DENV activity than the aryloxyphosphoramidate (so-called ProTide) prodrug .Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1H-imidazole-4-carboxamide is characterized by an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da . It has 3 of 4 defined stereocentres .Chemical Reactions Analysis

The chemical reactions involving 5-Ethynyl-1H-imidazole-4-carboxamide have been studied in relation to its antiviral activity. It was found that the lower anti-DENV activity of 2 is due to reduced susceptibility to phosphorylation by cellular kinase(s), and it was investigated whether a monophosphate prodrug of 2 can improve its activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynyl-1H-imidazole-4-carboxamide include an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da .Propriétés

IUPAC Name |

5-ethynyl-1H-imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEPZBCRFBNYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

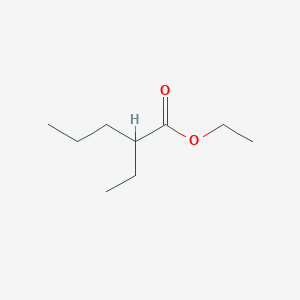

C#CC1=C(N=CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565007 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-1H-imidazole-4-carboxamide | |

CAS RN |

126004-16-8 | |

| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)